![molecular formula C16H15NO B14798874 1-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B14798874.png)
1-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(3-methylbenzylidene)amino]phenyl}ethanone is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
The synthesis of 1-{4-[(3-methylbenzylidene)amino]phenyl}ethanone typically involves the condensation reaction between 3-methylbenzaldehyde and 4-aminoacetophenone. The reaction is usually carried out under reflux conditions in the presence of an acid or base catalyst. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Analyse Des Réactions Chimiques
1-{4-[(3-methylbenzylidene)amino]phenyl}ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-{4-[(3-methylbenzylidene)amino]phenyl}ethanone involves its interaction with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms . The anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
1-{4-[(3-methylbenzylidene)amino]phenyl}ethanone can be compared with other Schiff bases and related compounds:
1-{4-[(2-hydroxybenzylidene)amino]phenyl}ethanone: This compound has a hydroxyl group instead of a methyl group, which can influence its reactivity and biological activity.
1-{4-[(3-chlorobenzylidene)amino]phenyl}ethanone: The presence of a chlorine atom can enhance the compound’s electrophilic properties and potentially increase its antimicrobial activity.
The uniqueness of 1-{4-[(3-methylbenzylidene)amino]phenyl}ethanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.
Propriétés
Formule moléculaire |
C16H15NO |
|---|---|
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
1-[4-[(3-methylphenyl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C16H15NO/c1-12-4-3-5-14(10-12)11-17-16-8-6-15(7-9-16)13(2)18/h3-11H,1-2H3 |
Clé InChI |
ZFWIPSANYLBLJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C=NC2=CC=C(C=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


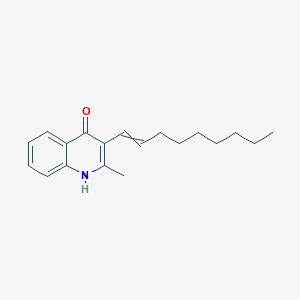
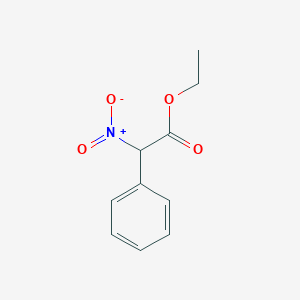
![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14798826.png)
![N'-[(2E)-4-phenylbutan-2-ylidene]biphenyl-4-carbohydrazide](/img/structure/B14798834.png)

![N-{[4-({5-[(4-aminopiperidin-1-yl)methyl]pyrrolo[2,1-f][1,2,4]triazin-4-yl}oxy)-3-fluorophenyl]carbamoyl}-2-(4-fluorophenyl)acetamide](/img/structure/B14798839.png)
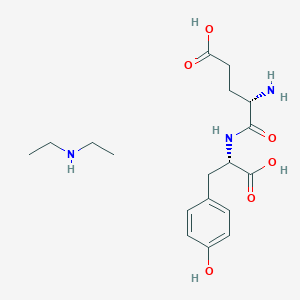
![5-Chloromethyl-3-[1-(2-fluoro-phenyl)-cyclopropyl]-[1,2,4]oxadiazole](/img/structure/B14798843.png)
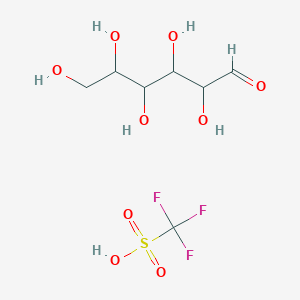

![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14798852.png)
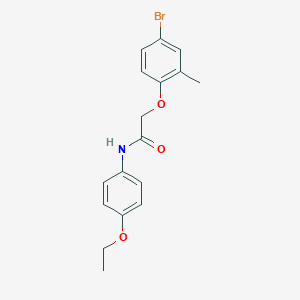
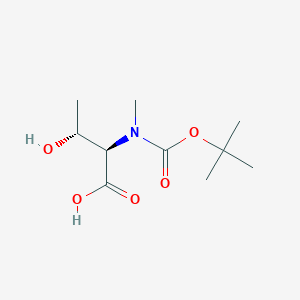
![N-[4-({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14798870.png)
